![molecular formula C7H13NO B2505984 1-Acetyl-2-methylpyrrolidine CAS No. 18912-61-3](/img/structure/B2505984.png)
1-Acetyl-2-methylpyrrolidine
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Overview
Description
1-Acetyl-2-methylpyrrolidine is a chemical compound with the molecular formula C7H13NO . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 1-Acetyl-2-methylpyrrolidine is characterized by a five-membered pyrrolidine ring with an acetyl group at the 1-position and a methyl group at the 2-position . The InChIKey for this compound is YPWKAZSHYHFTIW-UHFFFAOYAL .Scientific Research Applications
1. Precursors in Alkaloid Biosynthesis
1-Acetyl-2-methylpyrrolidine and related compounds were explored as potential precursors in the biosynthesis of tropane alkaloids in plants like Erythroxylum coca and Datura innoxia. However, studies found that these compounds, including 1-methylpyrrolidine-2-acetic acid, were not efficient precursors for alkaloid synthesis in these plants (Huang et al., 1996).
2. Enzyme Inhibition for Therapeutic Applications
Compounds like LAF237, structurally similar to 1-acetyl-2-methylpyrrolidine, have been identified as inhibitors of dipeptidyl peptidase IV. This inhibition delays the degradation of glucagon-like peptide-1 (GLP-1), which plays a role in improving pancreatic islet cell function. Such research indicates potential therapeutic applications, especially in relation to diabetes mellitus (Cheng et al., 2008).
3. Synthesis of Novel Compounds
1-Acetyl-2-methylpyrrolidine derivatives have been synthesized for various applications, including as a fragment substitute in bromodomain inhibition. These compounds are of interest in the development of new inhibitors targeting specific proteins involved in gene regulation and cancer therapy (Hilton-Proctor et al., 2020).
4. Chemical Transformation and Synthesis
1-Acetyl-2-methylpyrrolidine derivatives have been utilized in chemical transformations, such as the synthesis of (-)-(5S)-2-imino-1-methylpyrrolidine-5-carboxylic acid. This synthesis led to a revision of the structure of known compounds, indicating the importance of these derivatives in chemical analysis and synthesis (Castellanos et al., 2006).
5. Applications in Material Science
In the field of material science, N-methylpyrrolidine, a related compound, has been used in the study of protic ionic liquids. These studies involve understanding the fluidity and conductivity in mixtures with acetic acid, indicating potential applications in material design and industrial processes (Johansson et al., 2008).
Future Directions
properties
IUPAC Name |
1-(2-methylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-4-3-5-8(6)7(2)9/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWKAZSHYHFTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2-methylpyrrolidine | |
CAS RN |
18912-61-3 |
Source
|
Record name | 1-(2-methyl-1-pyrrolidinyl)-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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